molecular formula C10H10N2S B1267000 N-Benzylthiazol-2-amine CAS No. 41593-98-0

N-Benzylthiazol-2-amine

Cat. No. B1267000
CAS RN: 41593-98-0
M. Wt: 190.27 g/mol
InChI Key: QSLBXMRJPQRVER-UHFFFAOYSA-N
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Description

N-Benzylthiazol-2-amine is a compound belonging to the class of benzothiazoles, a group of heteroaromatic compounds containing a benzene ring fused to a thiazole ring. Benzothiazoles are important in various fields due to their diverse biological activities and applications in material science.

Synthesis Analysis

The synthesis of benzothiazole derivatives, including compounds like N-Benzylthiazol-2-amine, can be accomplished through palladium-catalyzed direct C–H arylation reactions. This method allows for the selective functionalization of the thiazole ring and has been applied to synthesize biologically active compounds and substances that are structural motifs in organic materials (Rossi et al., 2014).

Molecular Structure Analysis

The molecular structure of N-Benzylthiazol-2-amine includes a thiazole ring, a benzene ring, and an amine group. The electronic and spatial configuration of these components contributes to the compound's reactivity and interactions with other molecules. The structure allows for further functionalization and modification, leading to a variety of derivatives with diverse properties.

Chemical Reactions and Properties

N-Benzylthiazol-2-amine and its derivatives participate in various chemical reactions, including C–S cross-coupling, which is a general method for synthesizing arylthio-benzazoles. This reaction is advantageous due to easily accessible starting materials, satisfactory yields, broad substrate scope, and high generality, making it attractive for constructing various 2-arylthio-benzazoles (Vessally et al., 2018).

Scientific Research Applications

Chemical Synthesis and Catalysis

N-Benzylthiazol-2-amine and its derivatives are frequently used in chemical synthesis and catalysis. For instance, they are involved in Rhodium(III)-catalyzed CH amination reactions, which exhibit high efficiency and good functional group tolerance under mild reaction conditions (Zhang et al., 2018). Another application is in the synthesis of 2-N-substituted benzothiazoles, which are core structures for the development of pharmaceutically important agents (Ma et al., 2011).

Green Chemistry

N-Benzylthiazol-2-amine derivatives are also relevant in green chemistry. Electrochemical intramolecular dehydrogenative C–S bond formation, for instance, allows the synthesis of various 2-aminobenzothiazoles from aryl isothiocyanates and amines under environmentally friendly conditions (Wang et al., 2017).

Pharmaceutical Applications

In the pharmaceutical sector, novel 2-(4-aminophenyl)benzothiazoles show potent antitumor properties and have been evaluated as candidates for cancer therapy (Bradshaw et al., 2002).

Textile Industry

In the textile industry, derivatives of N-Benzylthiazol-2-amine are used as disperse dyes for polyester fabrics, demonstrating their versatility in various industrial applications (Metwally et al., 2004).

Catalysis and Organic Synthesis

N-Benzylthiazol-2-amine derivatives have been utilized in catalysis and organic synthesis, for example, in iron phthalocyanine catalyzed N-alkylation of heterocyclic amines with alcohols (Bala et al., 2013).

Safety And Hazards

N-Benzylthiazol-2-amine is classified as having acute toxicity, oral (Category 4), H302 according to the safety data sheet .

Future Directions

The extensive significance of benzo-fused heterocyclic moieties formation has led to broad and valuable different approaches for their synthesis . This study gives a current precis of research on the fabrication of 2-arylbenzothiazoles through different synthetic pathways and shall be helpful for researchers and scientists who are working in this field to make more potent biologically active benzothiazole-based drugs .

properties

IUPAC Name

N-benzyl-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2S/c1-2-4-9(5-3-1)8-12-10-11-6-7-13-10/h1-7H,8H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSLBXMRJPQRVER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=NC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70902961
Record name NoName_3539
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70902961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Benzylthiazol-2-amine

CAS RN

41593-98-0
Record name NSC118962
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118962
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Synthesis routes and methods

Procedure details

In a 20 mL vial, to a solution of benzaldehyde (40 mg, 0.38 mmol) in DCM/MeOH (1.4 mL) was added a solution of thiazol-2-amine (47 mg, 0.47 mmol) in DMA (1.8 mL). A solution of acetic acid (66 mg, 1.1 mmol) in DCM/MeOH (1.4 mL) was then added, followed by the addition of 470 mg of MP-CNBH3 resin (3 eq.; subst. 2.36 mmoles/g). The vial was capped and was then heated with shaking overnight at 65° C. The progress of the reaction was monitored by LC/MS. After completion of the reaction, the reaction mixture was concentrated to dryness. The residue was dissolved in 1:1 DMSO/MeOH. Purification by reverse phase HPLC (TFA method) gave the title compound.
Quantity
40 mg
Type
reactant
Reaction Step One
Quantity
47 mg
Type
reactant
Reaction Step One
Name
DCM MeOH
Quantity
1.4 mL
Type
solvent
Reaction Step One
Name
Quantity
1.8 mL
Type
solvent
Reaction Step One
Quantity
66 mg
Type
reactant
Reaction Step Two
Name
DCM MeOH
Quantity
1.4 mL
Type
solvent
Reaction Step Two
[Compound]
Name
MP-CNBH3 resin
Quantity
470 mg
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
Z Xie, R Chen, M Ma, L Kong, J Liu… - Applied Organometallic …, 2019 - Wiley Online Library
An efficient and practical C–N bond formation methodology for the synthesis of N‐alkylated (benzo)thiazoles was developed, via the copper‐catalyzed one‐pot two‐step reactions of 2‐…
Number of citations: 6 onlinelibrary.wiley.com
FD Huang, C Xu, DD Lu, DS Shen, T Li… - The Journal of Organic …, 2018 - ACS Publications
We report herein a highly efficient Pd-catalyzed amination by “bulky-yet-flexible” Pd-PEPPSI-IPent An complexes. The relationship between the N-heterocyclic carbenes (NHCs) …
Number of citations: 51 pubs.acs.org

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